Safinamide
Safinamide
Safinamide (EMD 1195686; FCE 26743) selectively and reversibly inhibits MAO-B with IC50 of 98 nM, exhibits 5918-fold selectivity against MAO-A.IC50 value: 98 nM [1]Target: MAO-BSafinamide (EMD 1195686; FCE 26743; ) is a highly selective and reversible monoamine oxidase type B (MAO-B) inhibitor that increases neostriatal dopamine concentration. In addition, Safinamide (EMD 1195686; FCE 26743; ) is voltage-dependent sodium and calcium channel blocker. Safinamide (EMD 1195686; FCE 26743; ) appears to bind to the batrachotoxin-sensitive site 2 of the voltage-sensitive sodium channels. Safinamide blocks N and L-type calcium channels and inhibits glutamate and aspartate release from synaptic terminals.
Brand Name:
Vulcanchem
CAS No.:
133865-89-1
VCID:
VC0002585
InChI:
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
SMILES:
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Molecular Formula:
C17H19FN2O2
Molecular Weight:
302.34 g/mol
Safinamide
CAS No.: 133865-89-1
Inhibitors
VCID: VC0002585
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol
CAS No. | 133865-89-1 |
---|---|
Product Name | Safinamide |
Molecular Formula | C17H19FN2O2 |
Molecular Weight | 302.34 g/mol |
IUPAC Name | (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
Standard InChI | InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
Standard InChIKey | NEMGRZFTLSKBAP-LBPRGKRZSA-N |
Isomeric SMILES | C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES | CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Canonical SMILES | CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Appearance | Solid powder |
Description | Safinamide (EMD 1195686; FCE 26743) selectively and reversibly inhibits MAO-B with IC50 of 98 nM, exhibits 5918-fold selectivity against MAO-A.IC50 value: 98 nM [1]Target: MAO-BSafinamide (EMD 1195686; FCE 26743; ) is a highly selective and reversible monoamine oxidase type B (MAO-B) inhibitor that increases neostriatal dopamine concentration. In addition, Safinamide (EMD 1195686; FCE 26743; ) is voltage-dependent sodium and calcium channel blocker. Safinamide (EMD 1195686; FCE 26743; ) appears to bind to the batrachotoxin-sensitive site 2 of the voltage-sensitive sodium channels. Safinamide blocks N and L-type calcium channels and inhibits glutamate and aspartate release from synaptic terminals. |
Synonyms | (S)-2-((4-(3-fluorobenzoxy)benzyl)amino)propanamide 2-(4-(3-fluorobenzyloxy)benzylamino)propionamide fbap methanesulfonate FCE 26743 FCE 28073 FCE-26743 FCE-28073 NW-1015 PNU 151774E PNU-151774E safinamide safinamide methanesulfonate Xadago |
Reference | 1:Safinamide for the treatment of Parkinson/'s disease. Scott RM, Schapira A.Expert Opin Pharmacother. 2017 May 15. doi: 10.1080/14656566.2017.1329819. [Epub ahead of print] PMID: 28504022 2:Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Zou L, Sun L, Zhang H, Hui W, Zou Q, Zhu Z.J AOAC Int. 2017 Feb 2. doi: 10.5740/jaoacint.16-0218. [Epub ahead of print] PMID: 28150570 3:Safinamide: A Review in Parkinson/'s Disease. Blair HA, Dhillon S.CNS Drugs. 2017 Feb;31(2):169-176. doi: 10.1007/s40263-017-0408-1. PMID: 28110399 |
PubChem Compound | 131682 |
Last Modified | Nov 11 2021 |
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